Monophenoltoremifene
Overview
Description
Monophenoltoremifene (MPRMF) is a synthetic compound belonging to the class of phenol derivatives. It is a white crystalline solid with a molecular weight of 446.5 g/mol and a melting point of 74-76°C. MPRMF has a wide range of applications in the field of organic synthesis and medicinal chemistry. It is used as a starting material for the synthesis of various organic compounds and as an intermediate in the preparation of pharmaceuticals. It is also used in the synthesis of polymers, polyurethanes, and other polymeric materials.
Scientific Research Applications
Pharmacokinetics and Potential Uses
- Pharmacokinetics and Potential for Single Daily Dosing : (Deaminohydroxy)toremifene has shown pharmacokinetics suitable for single daily dosing, making it a candidate for the prevention of osteoporosis, cardiovascular disease, and breast cancer (DeGregorio et al., 2000).
Cancer Treatment
Breast Cancer Therapy : Toremifene is utilized in breast cancer therapy, showing effectiveness comparable to tamoxifen. It acts as an estrogen receptor modulator and has been evaluated for safety and efficacy in clinical trials (Pagani et al., 2004).
Prostate Cancer Prevention : Toremifene has shown potential in preventing prostate cancer, as demonstrated in the transgenic adenocarcinoma of mouse prostate (TRAMP) model. It may act through nonandrogenic pathways, such as estrogen receptor signaling (Raghow et al., 2002).
Biochemical Studies
Sulfation Study : Research on the sulfation of 4-hydroxy toremifene, the active metabolite of toremifene, revealed variability that could influence response in breast and prostate cancer treatment. This study highlights the role of genetic variants in toremifene pharmacogenomics (Edavana et al., 2012).
Drug Interaction Potential : Toremifene and its primary metabolite have been studied for their potential to interact with cytochrome P450 enzymes. The findings are crucial for understanding possible drug-drug interactions in clinical settings (Kim et al., 2011).
Additional Applications
Broad-Spectrum Antibiofilm Compound : Toremifene has been identified as a broad-spectrum oral antibiofilm compound, effective against fungal and bacterial pathogens like Candida albicans and Staphylococcus aureus (De Cremer et al., 2014).
Ebola Virus Inhibition : FDA-approved selective estrogen receptor modulators, including toremifene, have shown potential in inhibiting Ebola virus infection. This finding suggests a new application for existing drugs in treating infectious diseases (Johansen et al., 2013).
properties
IUPAC Name |
4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPJJMOFPSHKFE-DQRAZIAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monophenoltoremifene | |
CAS RN |
89778-41-6 | |
Record name | 2,2-bis(2-methylphenyl)-2-phenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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